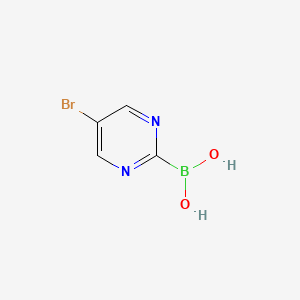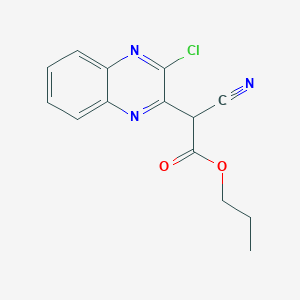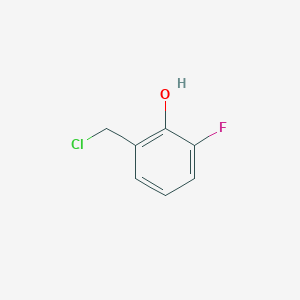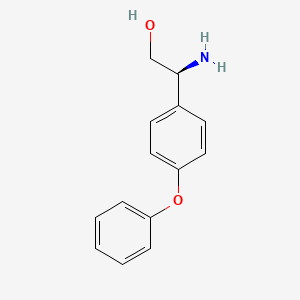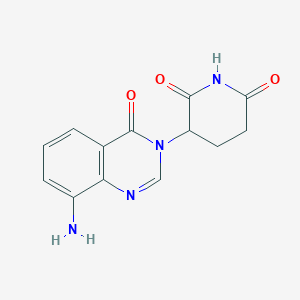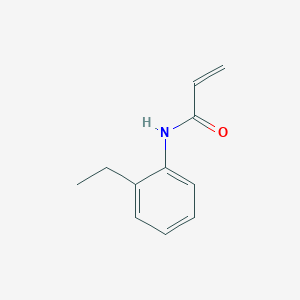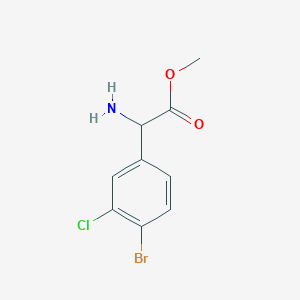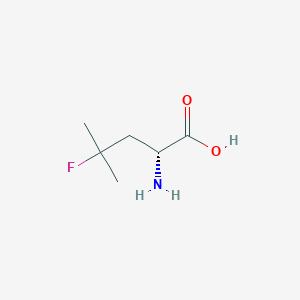![molecular formula C15H23ClN4O2 B13555092 Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate: is a synthetic organic compound with a molecular formula of C15H23ClN4O2 and a molecular weight of 326.83 g/mol . This compound is characterized by the presence of a diazepane ring, a chloropyridazine moiety, and a tert-butyl ester group. It is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine.
Alkylation Reaction: The chloropyridazine intermediate is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the tert-butyl group.
Formation of the Diazepane Ring: The alkylated intermediate undergoes a cyclization reaction to form the diazepane ring.
Final Esterification: The final step involves the esterification of the diazepane ring with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods: Industrial production of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyridazine moiety, converting it to a dihydropyridazine derivative.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of the diazepane ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its activity against certain biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
- tert-butyl 4-(6-chloropyridazin-3-yl)methylaminoazepane-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the chloropyridazine moiety and tert-butyl ester group, they differ in the nature of the ring system (diazepane vs. piperazine vs. azepane) and the presence of additional functional groups.
- Unique Properties: tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate is unique due to its diazepane ring, which imparts distinct chemical and biological properties compared to the other similar compounds .
Propiedades
Fórmula molecular |
C15H23ClN4O2 |
|---|---|
Peso molecular |
326.82 g/mol |
Nombre IUPAC |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-7-19(9-10-20)11-12-5-6-13(16)18-17-12/h5-6H,4,7-11H2,1-3H3 |
Clave InChI |
DLYNFUJONHORRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


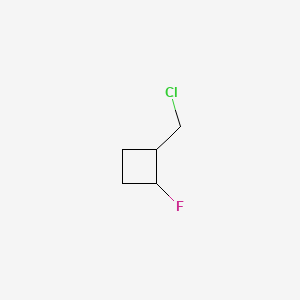

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

